molecular formula C8H15ClN2O B13445746 (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride

Cat. No.: B13445746
M. Wt: 190.67 g/mol
InChI Key: DGBPYSSNQKCEIN-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.7 g/mol. This compound has shown great potential in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride typically involves the reaction of tert-butylamine with a suitable oxazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-tert-butyl-1,3-oxazol-4-yl)methanamine hydrochloride
  • 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its tert-butyl group and oxazole ring contribute to its stability and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(5-tert-butyl-1,2-oxazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5,9H2,1-3H3;1H

InChI Key

DGBPYSSNQKCEIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CN.Cl

Origin of Product

United States

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